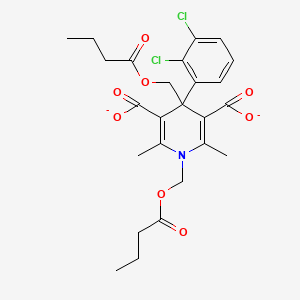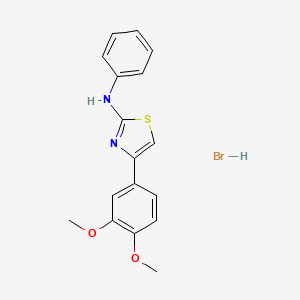![molecular formula C10H10FO2S- B12341689 Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester](/img/structure/B12341689.png)
Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester is an organic compound that belongs to the class of thioesters It is characterized by the presence of a fluorophenyl group attached to a thioacetic acid moiety, which is further esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester typically involves the reaction of 4-fluorothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester involves its interaction with biological targets through its functional groups. The thioester moiety can undergo hydrolysis to release the active thiol, which can then interact with proteins and enzymes, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid,2-[(4-fluorophenyl)thio]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Acetic acid,2-[(4-chlorophenyl)thio]-, ethyl ester: Contains a chlorophenyl group instead of a fluorophenyl group.
Acetic acid,2-[(4-bromophenyl)thio]-, ethyl ester: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro- and bromo- analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H10FO2S- |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H11FO2S/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)/p-1 |
InChI Key |
RXUJETLFFOEPGU-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])SC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B12341621.png)

![Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B12341640.png)
![tert-butyl (3S)-3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate](/img/structure/B12341649.png)


![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12341669.png)
![Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate](/img/structure/B12341671.png)

![[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid](/img/structure/B12341699.png)
![4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B12341702.png)


